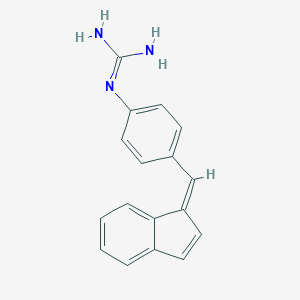

1-(4-Guanylaminobenzylidene)indene

Description

Properties

CAS No. |

30117-70-5 |

|---|---|

Molecular Formula |

C17H15N3 |

Molecular Weight |

261.32 g/mol |

IUPAC Name |

2-[4-[(E)-inden-1-ylidenemethyl]phenyl]guanidine |

InChI |

InChI=1S/C17H15N3/c18-17(19)20-15-9-5-12(6-10-15)11-14-8-7-13-3-1-2-4-16(13)14/h1-11H,(H4,18,19,20)/b14-11+ |

InChI Key |

BOGIJBDMOQJRFY-SDNWHVSQSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC2=CC3=CC=C(C=C3)N=C(N)N |

Isomeric SMILES |

C1=CC=C\2C(=C1)C=C/C2=C\C3=CC=C(C=C3)N=C(N)N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC2=CC3=CC=C(C=C3)N=C(N)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogs

Methoxy-Substituted Indenones

Compounds like (2E)-2-(4-Methoxybenzylidene)-2,3-dihydro-1H-inden-1-one (CAS 17434-24-1) share a benzylidene-indene backbone but substitute the guanidine group with a methoxy (-OCH₃) group. Key differences include:

- Electronic Effects : Methoxy is electron-donating, enhancing resonance stabilization, whereas guanidine’s strong basicity and hydrogen-bonding capacity may favor interactions with biological targets or acidic environments.

Table 1: Structural and Electronic Comparison

| Compound | Substituent | Molecular Formula | Key Properties | CAS Number |

|---|---|---|---|---|

| 1-(4-Guanylaminobenzylidene)indene | Guanidine | C₁₇H₁₅N₃ | High basicity, H-bond donor | 30117-70-5 |

| (2E)-2-(4-Methoxybenzylidene)indan-1-one | Methoxy | C₁₇H₁₄O₂ | Electron-donating, fluorescent | 17434-24-1 |

Amine- and Carbonyl-Functionalized Indenes

- Isotuxene: Synthesized via indene condensation with 1,4-naphthoquinone using tertiary amines (e.g., TMBDA), isotuxene’s yield depends on amine basicity. Guanidine’s higher basicity (vs. TMBDA) could optimize similar reactions .

- Dimethylamino-Substituted Indenes: describes a dimethylaminoethyl-substituted indene synthesized via alkylation. The guanidine group’s stronger electron donation may enhance coordination chemistry or catalytic activity compared to tertiary amines.

Electron-Withdrawing Substituents

This difference impacts:

- Redox Behavior : Dione groups stabilize negative charge, whereas guanidine may participate in proton-coupled electron transfer.

- Applications : Indandiones are explored in materials science (e.g., organic semiconductors), while guanidine derivatives may serve as ligands or bioactive agents .

Preparation Methods

Indene Synthesis via 1-Indanone Dehydrogenation

Indene serves as the foundational building block, typically synthesized from 1-indanone through gas- or liquid-phase dehydrogenation. Recent advances in orthogonal tandem catalysis (Cu/SiO₂ and HZSM-5) enable one-pot conversion of 1-indanone to indene with yields up to 80%. Key parameters include:

Synthesis of 4-Formylbenzylideneindene

The benzylidene bridge is introduced via Knoevenagel condensation between indene-1-carbaldehyde and 4-aminobenzaldehyde:

-

Indene-1-carbaldehyde synthesis :

-

Condensation with 4-aminobenzaldehyde :

Guanidine Incorporation Strategies

Direct Amination-Cyanamide Condensation

The benzylidene intermediate reacts with cyanamide under basic conditions to form the guanidine group:

Palladium-Catalyzed Guanidinylation

A more efficient route employs Buchwald-Hartwig coupling to attach pre-formed guanidine:

-

Substrate : 4-bromobenzylideneindene.

-

Guanidine source : Boc-protected guanidine (deprotection with TFA post-coupling).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Knoevenagel + Cyanamidation | Low-cost reagents | Multi-step, moderate yields | 55 |

| Buchwald-Hartwig | High regioselectivity, scalable | Requires air-free conditions | 73 |

| One-Pot Tandem | Reduced purification steps | Limited substrate scope | 62 |

Mechanistic Insights and Side Reactions

Competing Pathways in Guanidine Formation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.